Triisopropylphosphine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

tri(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNTWNVBGLNYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215074 | |

| Record name | Triisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6476-36-4 | |

| Record name | Triisopropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6476-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triisopropylphosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDE86CLL2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Structure of Triisopropylphosphine

Introduction

Triisopropylphosphine (P(i-Pr)₃ or TIP P) is a sterically demanding, electron-rich tertiary phosphine that has carved a significant niche in the landscape of organic synthesis and organometallic chemistry.[1] Its unique combination of bulk and basicity makes it an indispensable ligand for a variety of catalytic transformations, enabling reactions that are often sluggish or inefficient with less sterically hindered or electron-poor phosphines.[2] This guide provides a comprehensive technical overview of the core properties, structure, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development who are looking to leverage its capabilities.

Molecular Structure and Core Physicochemical Properties

The defining feature of this compound is the three bulky isopropyl groups attached to the central phosphorus atom. This steric hindrance is a key determinant of its reactivity and coordination chemistry.

Structural Parameters

The steric bulk of this compound is quantified by its large Tolman cone angle of 160°.[2] This value places it among the more sterically demanding phosphine ligands, influencing the coordination number and geometry of its metal complexes. The fundamental structural parameters, derived from crystallographic data, provide a precise picture of its geometry.

Table 1: Key Physicochemical and Structural Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₁P | [1][3] |

| Molar Mass | 160.24 g/mol | [2][3] |

| Appearance | Colorless liquid | [2] |

| Density | 0.839 g/mL at 25 °C | [4] |

| Boiling Point | 81 °C at 22 mmHg | [4] |

| Solubility | Soluble in alkanes | [4] |

| Tolman Cone Angle (θ) | 160° | [2] |

| CAS Number | 6476-36-4 | [3] |

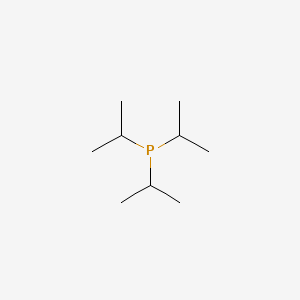

Visualization of Molecular Structure

The following diagram illustrates the three-dimensional arrangement of atoms in this compound, highlighting the steric crowding around the phosphorus center.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and for monitoring its involvement in chemical reactions.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference(s) |

| ¹H NMR | ~1.1 ppm | Doublet of doublets | ³JHH ≈ 7 Hz, ²JPH ≈ 13.5 Hz | [3][5] |

| ~1.9 ppm | Doublet of septets | ³JHH ≈ 7 Hz, ¹JPH ≈ 1.5 Hz | [3][5] | |

| ¹³C NMR | ~19 ppm | Singlet | - | [3][6][7] |

| ~20 ppm | Doublet | ¹JPC ≈ 15 Hz | [3][6][7] | |

| ³¹P NMR | ~20 ppm | Singlet | - | [8][9] |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% H₃PO₄ for ³¹P NMR. Values can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to C-H and P-C bond vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-2970 | C-H stretch (isopropyl) | Strong |

| 1465 | C-H bend (isopropyl) | Medium |

| 1365-1385 | C-H bend (isopropyl, gem-dimethyl) | Medium |

| ~720 | P-C stretch | Medium |

Note: These are approximate values and the spectrum can be complex.[10]

Synthesis and Handling

Due to its pyrophoric nature, the synthesis and handling of this compound require stringent anaerobic and anhydrous techniques.

Detailed Synthesis Protocol

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride with an isopropyl Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Bromopropane (isopropyl bromide)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add magnesium turnings to the flask, followed by a small crystal of iodine.

-

Add a small portion of a solution of 2-bromopropane in anhydrous diethyl ether or THF to the dropping funnel and add it to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice-water bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexanes.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation. Caution: Distillation must be performed under a high vacuum and with appropriate safety precautions due to the pyrophoric nature of the product.[11]

-

Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling

This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. Its steric bulk and electron-donating nature facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

Detailed Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Degassed toluene (5 mL)

-

Degassed water (0.5 mL)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium phosphate.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Under a positive pressure of inert gas, add the this compound via syringe.

-

Add the degassed toluene and degassed water via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[13][14]

-

Mechanistic Rationale and Visualization

The efficacy of this compound in the Suzuki-Miyaura coupling stems from its influence on the key steps of the catalytic cycle. Its strong σ-donating character increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide. The steric bulk of the ligand facilitates the reductive elimination step, which is the product-forming step and regenerates the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a pyrophoric liquid that can ignite spontaneously on contact with air. It is also toxic and corrosive.[3] Therefore, it must be handled with extreme caution in a well-ventilated fume hood or a glovebox under an inert atmosphere.[15] Personal protective equipment, including flame-retardant laboratory coats, safety goggles, and appropriate gloves, is mandatory.

Conclusion

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its pronounced steric bulk and strong electron-donating properties make it a highly effective ligand for a range of catalytic reactions, most notably palladium-catalyzed cross-couplings. A thorough understanding of its properties, structure, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in research and development.

References

- 1. Buy this compound | 6476-36-4 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Triisopropyl phosphite(116-17-6) 13C NMR spectrum [chemicalbook.com]

- 7. compoundchem.com [compoundchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. Phosphine, triphenyl- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. rsc.org [rsc.org]

Triisopropylphosphine: A Comprehensive Technical Guide for Advanced Catalysis and Synthesis

Introduction: Beyond the Basics of a Bulky Ligand

Triisopropylphosphine (Pi-Pr₃) is a tertiary phosphine ligand that has carved a significant niche in modern organic synthesis and organometallic chemistry. While often categorized simply as a "bulky, electron-rich" ligand, such a description belies the nuanced reactivity and strategic advantages it offers to the discerning researcher. This guide moves beyond generalities to provide an in-depth technical examination of this compound, focusing on the causal relationships between its structural properties and its performance in catalysis. We will explore its synthesis, critical physicochemical parameters, and specific applications, offering field-proven insights for its effective deployment in complex synthetic challenges, particularly within the realm of drug discovery and development.

Core Molecular and Physical Properties

A foundational understanding of this compound begins with its fundamental identifiers and physical characteristics. This data is essential for accurate experimental design, stoichiometric calculations, and safety considerations.

| Property | Value | Citation |

| CAS Number | 6476-36-4 | [1] |

| Molecular Formula | C₉H₂₁P | [1] |

| Molecular Weight | 160.24 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.839 g/mL at 25 °C | [2] |

| Boiling Point | 81 °C at 22 mmHg | [2] |

| Solubility | Soluble in alkanes and other organic solvents | [2] |

The Synthesis of this compound: A Laboratory Protocol

While commercially available, understanding the synthesis of this compound provides insight into its potential impurities and handling requirements. The most common laboratory-scale synthesis involves the reaction of a phosphorus trihalide with an isopropyl Grignard reagent.

Reaction Scheme:

PCl₃ + 3 (i-Pr)MgCl → P(i-Pr)₃ + 3 MgCl₂

Detailed Experimental Protocol:

-

Precaution: This synthesis must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as both the Grignard reagent and the final product are highly reactive with air and moisture.

-

Apparatus: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet is required.

-

Procedure:

-

The flask is charged with a solution of isopropylmagnesium chloride in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

The flask is cooled in an appropriate bath (e.g., dry ice/acetone) to -30 °C.

-

A solution of phosphorus trichloride (PCl₃) in the same anhydrous solvent is added dropwise from the addition funnel, maintaining the internal temperature below -20 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

-

Spectroscopic and Physicochemical Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for characterizing this compound.

| Nucleus | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |

| ³¹P NMR | ~19-21 ppm | Singlet (proton decoupled) | N/A | The chemical shift is highly sensitive to coordination with metal centers.[3][4] |

| ¹H NMR | ~1.8-2.0 ppm | Septet of doublets | ³JHH ≈ 7 Hz, ²JPH ≈ 3 Hz | The methine (CH) proton signal. |

| ~1.0-1.2 ppm | Doublet of doublets | ³JHH ≈ 7 Hz, ³JPH ≈ 12 Hz | The methyl (CH₃) proton signals. | |

| ¹³C NMR | ~24-26 ppm | Doublet | ¹JPC ≈ 15-20 Hz | The methine (CH) carbon signal. |

| ~19-21 ppm | Doublet | ²JPC ≈ 10-15 Hz | The methyl (CH₃) carbon signal. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 2850-2970 | C-H stretching vibrations of the isopropyl groups. |

| 1465, 1385, 1365 | C-H bending vibrations. |

| ~1100 | P-C bond vibrations. |

Steric and Electronic Parameters: Quantifying Influence

The utility of a phosphine ligand in catalysis is largely dictated by its steric bulk and electronic properties. These are quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP).

-

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of the ligand. For this compound, the cone angle is 160° .[2] This value places it in the category of bulky phosphines, larger than triphenylphosphine (145°) but smaller than the exceptionally bulky tricyclohexylphosphine (170°) and tri-tert-butylphosphine (182°). This intermediate-to-large steric profile is key to its ability to stabilize low-coordinate metal centers and promote reductive elimination.

-

Tolman Electronic Parameter (TEP): The TEP is an IR-based measurement (ν(CO) in cm⁻¹ of LNi(CO)₃ complexes) that quantifies the net electron-donating ability of a phosphine ligand.[5] A lower TEP value indicates a more electron-donating ligand. For trialkylphosphines like this compound, the TEP is significantly lower than for triarylphosphines, indicating strong electron-donating character. This property enhances the rate of oxidative addition, a critical step in many catalytic cycles. While a precise experimental value for Pi-Pr₃ is not as commonly cited as for other phosphines, it is expected to be in the range of other trialkylphosphines like PEt₃ (2061.7 cm⁻¹) and PCy₃ (2056.4 cm⁻¹), reflecting its strong sigma-donating nature.

Comparative Ligand Properties:

| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) | Key Characteristics |

| PPh₃ | 145° | 2068.9 | Moderately bulky, less electron-donating |

| P(i-Pr)₃ | 160° | ~2058 (estimated) | Bulky, strongly electron-donating |

| PCy₃ | 170° | 2056.4 | Very bulky, strongly electron-donating |

| P(t-Bu)₃ | 182° | 2056.1 | Extremely bulky, very strongly electron-donating |

Applications in Catalysis: The "Why" Behind the Choice

The combination of significant steric bulk and strong electron-donating ability makes this compound a powerful ligand for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials synthesis.

The Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of drug development. The choice of ligand is critical, especially when coupling challenging substrates like aryl chlorides or sterically hindered amines.

Causality of Pi-Pr₃'s Efficacy: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[6]

-

Promoting Oxidative Addition: The strong electron-donating nature of Pi-Pr₃ increases the electron density on the palladium(0) center, facilitating its oxidative addition to the C-X bond of the aryl halide. This is particularly important for less reactive aryl chlorides.

-

Facilitating Reductive Elimination: The significant steric bulk of the three isopropyl groups creates a sterically crowded coordination sphere around the palladium(II) intermediate. This steric pressure promotes the final, product-forming reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[7]

References

- 1. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Synthesis of Triisopropylphosphine from Phosphorus Trichloride

Abstract

Triisopropylphosphine (PiPr3) is a sterically demanding and electron-rich tertiary phosphine that has become an indispensable tool in modern synthetic chemistry.[1] Its unique electronic and steric properties make it a highly effective ligand for a multitude of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation.[2][3] This in-depth technical guide provides a comprehensive overview of the predominant synthetic route to this compound, commencing from phosphorus trichloride (PCl3). We will delve into the mechanistic underpinnings of the Grignard reaction, provide a detailed, field-tested experimental protocol, and address critical safety, purification, and characterization considerations. This document is intended for researchers, scientists, and drug development professionals who require a robust and scalable method for preparing this crucial organophosphorus compound.

Introduction: The Significance of this compound

The utility of a phosphine ligand in catalysis is governed by the interplay of its steric and electronic properties. This compound is characterized by a large Tolman cone angle of 160°, signifying substantial steric bulk around the phosphorus center.[1] This steric hindrance is often crucial for promoting reductive elimination and stabilizing low-coordinate metal centers, which are key steps in many catalytic cycles.[4] Electronically, the isopropyl groups are electron-donating, which increases the electron density on the phosphorus atom, enhancing its σ-donating ability. This strong donor character facilitates oxidative addition, another critical step in catalysis.[4]

Unlike its frequently used counterpart, tricyclohexylphosphine (PCy3), this compound is a liquid at room temperature, which can offer advantages in solubility and handling.[1] Its applications are diverse, ranging from its role in stabilizing palladium catalysts for challenging cross-coupling reactions to its use as a potent reducing agent in organic synthesis.[2][5] Given its importance, a reliable and well-understood synthetic procedure is paramount for any laboratory engaged in catalysis or advanced organic synthesis.

The Grignard Approach: A Mechanistic and Practical Overview

The most common and scalable method for synthesizing this compound involves the reaction of phosphorus trichloride with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or bromide.[6][7] This reaction is a classic example of nucleophilic substitution at a phosphorus center.

2.1. The Underlying Chemistry

The core of the synthesis is the sequential replacement of the three chloride atoms on the phosphorus center with isopropyl groups. The Grignard reagent, R-MgX, functions as a potent source of the nucleophilic isopropyl carbanion (iPr-).

-

Step 1: PCl3 + iPrMgCl → iPrPCl2 + MgCl2

-

Step 2: iPrPCl2 + iPrMgCl → (iPr)2PCl + MgCl2

-

Step 3: (iPr)2PCl + iPrMgCl → (iPr)3P + MgCl2

The primary challenge in this synthesis is controlling the reaction's exothermicity and stoichiometry to prevent the formation of a mixture of mono-, di-, and trisubstituted products. Using a slight excess of the Grignard reagent ensures the reaction goes to completion, forming the desired tertiary phosphine. However, precise temperature control is the most critical parameter for achieving high selectivity and yield. The branched nature of the isopropyl group helps to sterically disfavor over-alkylation compared to less hindered n-alkyl groups, making this a convenient method for its preparation.

Experimental Protocol: A Self-Validating System

This protocol is designed for a multi-gram scale synthesis and incorporates best practices for handling air- and moisture-sensitive reagents. All manipulations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk techniques or within a glovebox.[8]

3.1. Reagent and Equipment Preparation

-

Glassware: All glassware must be rigorously dried in an oven at >130 °C overnight and allowed to cool under vacuum or in a desiccator before use.

-

Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) is required. Solvents should be purified by passing them through a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone).[8]

-

Reagents: Phosphorus trichloride should be distilled immediately before use to remove any hydrolysis products like HCl or phosphorous acid.[9] Isopropylmagnesium chloride (or bromide) can be purchased as a solution or prepared in situ from magnesium turnings and the corresponding isopropyl halide.[10]

Table 1: Properties of Key Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |

| Phosphorus Trichloride | PCl3 | 137.33 | 76 | Corrosive, toxic, reacts violently with water[11][12] |

| Isopropylmagnesium Chloride | C3H7ClMg | 102.85 | (Varies with solvent) | Pyrophoric, water-reactive[13] |

| This compound | C9H21P | 160.24 | 81 (22 mmHg) | Pyrophoric, toxic[2][14] |

3.2. Step-by-Step Synthesis Workflow

The following procedure describes the synthesis starting from 0.25 moles of phosphorus trichloride.

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer. Place the flask under a positive pressure of inert gas.

-

Initial Charge: In the flask, place phosphorus trichloride (34.4 g, 21.8 mL, 0.25 mol) and dissolve it in 150 mL of anhydrous diethyl ether.

-

Cooling: Cool the flask to between -25 °C and -30 °C using a dry ice/acetone bath. It is critical to maintain this temperature range to control the reaction rate and selectivity.

-

Grignard Addition: Charge the dropping funnel with a solution of isopropylmagnesium chloride (0.75-0.80 mol) in approximately 450 mL of ether or THF.[15] Add the Grignard solution dropwise to the rapidly stirring PCl3 solution. The rate of addition should be carefully controlled to ensure the internal temperature does not rise above -25 °C. This addition typically takes 1.5 to 2 hours.

-

Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (~100 mL). This step hydrolyzes any unreacted Grignard reagent and should be performed carefully due to gas evolution and exothermicity.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. Combine all organic layers.

-

Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Caution: The crude product is likely pyrophoric. Do not evaporate to dryness in air.

3.3. Purification

The crude this compound is purified by vacuum distillation.

-

Set up a distillation apparatus for vacuum operation.

-

Transfer the crude product to the distillation flask under an inert atmosphere.

-

Distill the product under reduced pressure. This compound has a boiling point of approximately 81 °C at 22 mmHg.[1]

-

Collect the purified product in a Schlenk flask cooled in an ice bath to prevent loss of the volatile phosphine. The final product should be a clear, colorless liquid.

3.4. Characterization

The identity and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

31P NMR: This is the most definitive technique. This compound exhibits a characteristic singlet in the 31P{1H} NMR spectrum.

-

1H and 13C NMR: These spectra will confirm the presence of the isopropyl groups and the overall structure of the molecule.

Table 2: Typical NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 31P | C6D6 | ~20.0 | singlet | N/A |

| 1H | CDCl3 | ~1.90 | multiplet (septet of doublets) | JHH ≈ 7, JPH ≈ 3 |

| ~1.10 | doublet of doublets | JHH ≈ 7, JPCH ≈ 14 | ||

| 13C | CDCl3 | ~23.5 | doublet | JPC ≈ 18 |

| ~20.5 | doublet | JPCC ≈ 12 |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.[14][16]

Visualization of the Synthetic Workflow

The logical flow of the synthesis, from reagent preparation to the final purified product, is a critical aspect of ensuring a successful outcome.

Caption: Workflow for the synthesis of this compound.

Mandatory Safety Protocols

The synthesis of this compound involves several highly hazardous materials, and strict adherence to safety protocols is non-negotiable.

-

Phosphorus Trichloride (PCl3): PCl3 is extremely corrosive, toxic upon inhalation, and reacts violently with water to produce HCl and phosphorous acid.[11][17] It must be handled in a well-ventilated fume hood, and personnel must wear safety glasses, a face shield, a fire-retardant lab coat, and heavy-duty, chemical-resistant gloves.[18] A Class D fire extinguisher (for combustible metals) and dry sand should be available for spills, as water cannot be used.[11]

-

Grignard Reagents: Isopropylmagnesium chloride solutions are typically pyrophoric, meaning they can ignite spontaneously on contact with air.[2] They also react violently with water. All transfers must be performed under an inert atmosphere.

-

This compound (PiPr3): The final product is also pyrophoric and toxic.[2] It must be stored and handled under an inert atmosphere at all times.

-

General Precautions: An emergency shower and eyewash station must be immediately accessible.[18] All personnel should be thoroughly trained in Schlenk techniques and the handling of air-sensitive reagents before attempting this synthesis.

Conclusion and Outlook

The Grignard-based synthesis of this compound from phosphorus trichloride is a robust and scalable method that provides access to a fundamentally important ligand for modern chemistry. The success of the procedure hinges on the rigorous exclusion of air and moisture, and precise control over the reaction temperature. By adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can confidently and safely prepare high-purity this compound for their applications in catalysis, drug discovery, and materials science. The principles discussed herein—mechanistic understanding, procedural control, and an unwavering commitment to safety—form the bedrock of trustworthy and reproducible chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 6476-36-4 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Phosphorus trichloride - Sciencemadness Wiki [sciencemadness.org]

- 10. US7250535B2 - Process for producing tertiary phosphine - Google Patents [patents.google.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. lobachemie.com [lobachemie.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. lanxess.com [lanxess.com]

- 18. nj.gov [nj.gov]

Introduction: The Architectonics of a Catalyst's Pocket

An In-depth Technical Guide to Triisopropylphosphine: Cone Angle and Steric Effects in Modern Synthesis

In the intricate world of organometallic chemistry and homogeneous catalysis, the ligand is not merely a spectator. It is the architect of the metal center's reactive environment, dictating the accessibility, stability, and ultimate reactivity of the catalytic species. Among the vast arsenal of ligands available to the modern chemist, phosphines (PR₃) represent a cornerstone class, offering a tunable platform to modulate catalyst performance. Their efficacy is governed by a delicate interplay of electronic and steric properties. While electronic effects tune the electron density at the metal center, steric properties—the sheer physical bulk of the ligand—create a unique three-dimensional pocket that can profoundly influence reaction outcomes.

This guide focuses on this compound (PiPr3 or TIP), a tertiary phosphine renowned for its significant steric hindrance. We will explore the quantitative basis for its bulk, the Tolman cone angle, and delve into the mechanistic consequences of this steric profile in key catalytic transformations that are vital to researchers, scientists, and drug development professionals.

The Tolman Cone Angle (θ): A Quantitative Measure of Steric Bulk

To rationalize and predict the influence of ligand size, a quantitative metric is essential. In 1977, Chadwick A. Tolman introduced the concept of the "ligand cone angle" (θ), a parameter that has become a foundational tool in coordination chemistry.[1]

Definition and Measurement The Tolman cone angle is defined as the apex angle of a cone, centered on the metal atom, that just encloses the van der Waals radii of the outermost atoms of a ligand.[1][2] Originally, Tolman determined these angles by building physical space-filling (CPK) models of nickel-phosphine complexes, assuming a standard Ni-P bond length of 2.28 Å.[2][3] The substituents on the phosphorus are arranged to form the smallest possible cone, representing the most compact conformation.[2]

A larger cone angle signifies a bulkier ligand, which occupies a greater portion of the metal's coordination sphere.[4][5] This steric demand can limit the number of ligands that can bind to a metal, stabilize reactive, low-coordinate intermediates, and accelerate key reaction steps like reductive elimination.[1][4][6] While the original method was based on physical models, modern computational techniques, such as Density Functional Theory (DFT), are now used to calculate more exact cone angles from optimized geometries.[2][3][7]

This compound (PiPr₃): A Profile in Steric Hindrance

This compound, with the chemical formula P(CH(CH₃)₂)₃, is a colorless liquid and one of the most basic and sterically demanding alkylphosphines commonly used in synthesis.[8][9] Its defining feature is its large Tolman cone angle of 160° .[8]

This value places it firmly in the category of "bulky" phosphines, distinguishing it from smaller ligands like trimethylphosphine or even the widely used triphenylphosphine. To contextualize its steric profile, the table below compares the cone angle of PiPr₃ with other common phosphine ligands.

Data Presentation: Comparative Tolman Cone Angles

| Ligand | Formula | Tolman Cone Angle (θ) |

| Phosphine | PH₃ | 87° |

| Trimethylphosphine | P(CH₃)₃ | 118° |

| Triethylphosphine | P(CH₂CH₃)₃ | 132° |

| Triphenylphosphine | P(C₆H₅)₃ | 145° |

| This compound | P(CH(CH₃)₂)₃ | 160° |

| Tricyclohexylphosphine | P(cyclo-C₆H₁₁)₃ | 170° |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° |

| Data sourced from multiple chemical resources.[2][5] |

Consequences of Steric Bulk: The Impact of PiPr₃ on Catalytic Cycles

The significant steric footprint of this compound is not an abstract parameter; it has profound and predictable consequences on the mechanism of catalytic reactions. Bulky, electron-rich phosphines are known to promote key steps in catalytic cycles, particularly oxidative addition and reductive elimination, leading to highly effective catalysts for cross-coupling reactions.[6]

The steric pressure exerted by PiPr₃ ligands creates a sterically crowded coordination sphere around the metal center. This crowding destabilizes higher-coordinate intermediates and promotes the dissociation of products, which is often the rate-limiting reductive elimination step. By facilitating this final step, PiPr₃ can dramatically increase the overall turnover frequency of a catalyst.

Caption: Logical flow of steric influence on catalysis.

Applications in Catalysis: Leveraging Steric Effects for Enhanced Reactivity

The combination of strong basicity (electron-donating ability) and significant bulk makes this compound a powerful ligand for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation in academic and industrial settings.[9][10][11]

Buchwald-Hartwig Amination

The synthesis of aryl amines via the Buchwald-Hartwig amination has been revolutionized by the development of sterically hindered phosphine ligands.[12][13] Early catalyst systems were often limited in scope. The introduction of bulky, electron-rich ligands was critical for extending the reaction to less reactive aryl chlorides and for coupling a wider range of amine substrates.[14] The steric bulk of ligands like PiPr₃ is thought to facilitate the crucial C-N reductive elimination step from the palladium center, preventing catalyst decomposition and leading to higher yields and faster reactions.[15]

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general framework for the amination of an aryl chloride using a palladium/triisopropylphosphine catalyst system. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Reagents & Equipment:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (PiPr₃)

-

Aryl chloride (1.0 equiv.)

-

Amine (1.2 equiv.)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

-

Anhydrous toluene

-

Schlenk flask, magnetic stirrer, condenser, inert gas line

Step-by-Step Methodology:

-

Catalyst Pre-formation: To a dry Schlenk flask under inert atmosphere, add Pd(OAc)₂ (0.02 equiv., 2 mol%) and sodium tert-butoxide (1.4 equiv.).

-

Add anhydrous toluene to the flask, resulting in a yellow suspension.

-

Add this compound (0.04 equiv., 4 mol%) to the mixture. The solution should turn from yellow to a colorless or pale-yellow solution as the active Pd(0) catalyst forms. Stir for 10 minutes at room temperature.

-

Reaction Assembly: To the catalyst mixture, add the aryl chloride (1.0 equiv.) and the amine (1.2 equiv.).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Quench carefully with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.

Self-Validation: The success of this protocol relies on the rigorous exclusion of air and moisture, as the active Pd(0) species and the phosphine ligand are oxygen-sensitive. The color change upon addition of the phosphine serves as a visual indicator of catalyst formation.

Role in Drug Development and Complex Synthesis

The precise control over a reaction's steric environment afforded by PiPr₃ and related ligands is invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[11][13] Many active pharmaceutical ingredients (APIs) contain aryl amine or biaryl structures, which are often constructed using palladium-catalyzed cross-coupling reactions. The ability to efficiently couple sterically hindered or electronically deactivated fragments is often the key to a successful synthetic route. By employing a bulky ligand like PiPr₃, chemists can achieve couplings that would otherwise fail or give low yields, shortening synthetic routes and improving overall efficiency.

Beyond the Cone Angle: A Modern Perspective

While the Tolman cone angle is an incredibly useful and enduring concept, it is a simplified, one-dimensional descriptor of a complex three-dimensional property.[3] Researchers have developed more sophisticated parameters to capture steric effects with greater nuance. One notable example is the percent buried volume (%Vbur) , which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand.[16] This method can sometimes provide a more accurate correlation with catalytic activity, especially for asymmetric ligands, as it accounts for the entire shape of the ligand rather than just its widest extent.[1][16]

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. Its large Tolman cone angle of 160° provides a quantitative measure of its significant steric bulk, which translates into tangible benefits in catalysis. By creating a crowded coordination sphere, PiPr₃ facilitates rate-limiting reductive elimination steps, stabilizes catalytically active low-coordinate species, and enables challenging cross-coupling reactions that are central to academic research and the development of new pharmaceuticals. Understanding the principles of steric effects, as quantified by the cone angle, allows scientists to make rational choices in ligand design and catalyst selection, ultimately leading to more efficient, selective, and powerful chemical transformations.

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. fiveable.me [fiveable.me]

- 5. Ligand_cone_angle [chemeurope.com]

- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Buy this compound | 6476-36-4 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. jk-sci.com [jk-sci.com]

- 15. m.youtube.com [m.youtube.com]

- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

The Unassuming Workhorse: An In-depth Technical Guide to the Electronic Properties of Triisopropylphosphine

Foreword: Beyond Sterics – Delving into the Electronic Nuances of a Catalytic Mainstay

For decades, triisopropylphosphine, P(i-Pr)₃, has been a stalwart ligand in the chemist's toolkit. Often characterized by its significant steric bulk, its electronic properties are equally crucial in dictating the outcomes of a vast array of catalytic transformations. This guide moves beyond a superficial acknowledgment of its bulk to provide a comprehensive exploration of the electronic heart of this compound. Herein, we will dissect the quantitative measures of its electron-donating ability, explore the profound implications of these properties on catalytic cycles, and provide actionable, field-tested protocols for the characterization of this and other phosphine ligands. This document is intended for researchers, scientists, and drug development professionals who seek to deepen their understanding of ligand effects and leverage them for catalyst optimization and rational reaction design.

Deconstructing the Ligand: The Steric and Electronic Profile of this compound

The utility of a phosphine ligand in catalysis is fundamentally governed by the interplay of its steric and electronic characteristics. For this compound, these two facets are intrinsically linked, creating a unique profile that has been exploited in numerous applications.

Quantifying the Electronic Signature: The Tolman Electronic Parameter (TEP)

A cornerstone in the quantitative assessment of a phosphine ligand's electron-donating strength is the Tolman Electronic Parameter (TEP). This parameter is derived from the vibrational frequency of the A₁ symmetric C-O stretching mode (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃]. The underlying principle is that a more electron-donating ligand will increase the electron density on the metal center. This, in turn, leads to enhanced back-bonding from the metal to the π* orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[1]

For this compound, the experimentally determined Tolman Electronic Parameter is 2059.2 cm⁻¹ . This value firmly places it in the category of strongly electron-donating alkylphosphines.

The Steric Influence: The Tolman Cone Angle

While this guide focuses on electronic properties, a discussion of this compound is incomplete without considering its steric presence. The Tolman cone angle (θ) provides a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2]

This compound possesses a significant Tolman cone angle of 160° .[2] This large steric footprint plays a crucial role in creating a coordinatively less saturated metal center, which can be a key factor in promoting catalytic activity by facilitating substrate binding and product dissociation.

The interplay between the strong electron-donating nature and the substantial steric bulk of this compound is a recurring theme in its catalytic applications, influencing reaction rates, selectivities, and the stability of catalytic intermediates.

| Parameter | Value | Significance |

| Tolman Electronic Parameter (TEP) | 2059.2 cm⁻¹ | Strong electron-donating ability |

| Tolman Cone Angle (θ) | 160° | Significant steric bulk |

The Ripple Effect: How Electronic Properties of P(i-Pr)₃ Dictate Catalytic Performance

The strong σ-donating character of this compound has profound consequences for various elementary steps within a catalytic cycle. By increasing the electron density at the metal center, P(i-Pr)₃ can significantly influence the rates of key processes such as oxidative addition and reductive elimination, and can also impact the stability of catalytic intermediates.

Accelerating Key Catalytic Steps

In many cross-coupling reactions, the oxidative addition of an organic halide to a low-valent metal center is the rate-determining step. The high electron density imparted by this compound can facilitate this step by making the metal center more nucleophilic and thus more reactive towards the electrophilic substrate.

Conversely, the increased electron density on the metal can also promote the final step of many catalytic cycles: reductive elimination. This step, where the desired product is formed and the catalyst is regenerated, is often favored by a more electron-rich metal center.

A Case Study: Hydrogenation of Styrene-Butadiene Rubber

A practical illustration of the effectiveness of this compound is in the hydrogenation of carbon-carbon double bonds in polymers. In the hydrogenation of styrene-butadiene rubber (SBR), a rhodium complex bearing this compound ligands, RhH(P(i-Pr)₃)₃, has been shown to be a highly effective catalyst.[3] The strong electron-donating nature of the P(i-Pr)₃ ligands enhances the hydridic character of the rhodium hydride, facilitating the addition of hydrogen across the double bonds of the polymer backbone. This results in high conversion rates to the hydrogenated product under relatively mild conditions.[3]

Figure 1. A simplified catalytic cycle for the hydrogenation of an alkene catalyzed by a rhodium-triisopropylphosphine complex.

Applications in Cross-Coupling and Hydroformylation

While detailed performance data can be highly substrate-dependent, this compound has found utility as a ligand in various cross-coupling reactions. Its strong electron-donating character can be particularly beneficial in reactions involving less reactive substrates, such as aryl chlorides, where oxidative addition is often challenging.

In hydroformylation, the electronic properties of the phosphine ligand are critical in influencing both the rate and the regioselectivity of the reaction. The strong σ-donation from P(i-Pr)₃ can modulate the electronic environment of the rhodium or cobalt catalyst, thereby impacting the ratio of linear to branched aldehyde products.

Characterization in Practice: Experimental and Computational Workflows

A deep understanding of the electronic properties of this compound, and phosphine ligands in general, is underpinned by robust experimental and computational methodologies. This section provides a practical guide to these techniques.

Experimental Determination of the Tolman Electronic Parameter

The TEP is determined by measuring the ν(CO) of the corresponding [LNi(CO)₃] complex using infrared (IR) spectroscopy.

Step-by-Step Protocol: Synthesis and IR Spectroscopy of [Ni(CO)₃(P(i-Pr)₃)]

Safety Note: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and should only be handled in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

-

Preparation of the Nickel Carbonyl Complex:

-

In a glovebox or under an inert atmosphere, dissolve a known amount of nickel tetracarbonyl in a suitable solvent such as pentane or toluene.

-

Slowly add one equivalent of this compound to the stirred solution at room temperature. The reaction is typically rapid and proceeds with the displacement of one carbonyl ligand.

-

The reaction progress can be monitored by the cessation of gas evolution (CO).

-

The resulting [Ni(CO)₃(P(i-Pr)₃)] complex can be isolated by removing the solvent under reduced pressure.

-

-

Infrared Spectroscopy:

-

Prepare a dilute solution of the isolated [Ni(CO)₃(P(i-Pr)₃)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).

-

Acquire the IR spectrum of the solution using a Fourier-transform infrared (FTIR) spectrometer.

-

Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band in the carbonyl region of the spectrum. This value corresponds to the Tolman Electronic Parameter.

-

Figure 2. Experimental workflow for the determination of the Tolman Electronic Parameter.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for the computational prediction of the electronic properties of phosphine ligands, offering a safe and efficient alternative to experimental methods.

Step-by-Step Guide: DFT Calculation of the Tolman Electronic Parameter

This protocol provides a general workflow using the Gaussian suite of programs.

-

Building the Molecular Structure:

-

Construct the 3D structure of the [Ni(CO)₃(P(i-Pr)₃)] complex using a molecular modeling program such as GaussView.

-

-

Input File Preparation:

-

Set up the Gaussian input file specifying the desired level of theory and basis set. A common choice for such calculations is the B3LYP functional with a 6-31G(d) basis set.

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

-

Specify the charge (0) and spin multiplicity (singlet) of the complex.

-

-

Running the Calculation:

-

Submit the input file to Gaussian for calculation. The software will first optimize the geometry of the complex to find its lowest energy conformation and then perform a frequency calculation on the optimized structure.

-

-

Analyzing the Output:

-

Open the output file and locate the section containing the calculated vibrational frequencies.

-

Identify the frequency corresponding to the A₁ symmetric C-O stretch. This calculated value is the computationally derived Tolman Electronic Parameter. It is often necessary to apply a scaling factor to the calculated frequencies to better match experimental values.

-

Figure 3. A streamlined workflow for the computational determination of the Tolman Electronic Parameter using DFT.

Conclusion: A Versatile Ligand with Tunable Potential

This compound stands as a testament to the principle that a deep understanding of a ligand's fundamental properties is paramount to its effective application in catalysis. Its potent combination of strong electron-donating character and significant steric bulk makes it a versatile tool for influencing the course of a wide range of chemical transformations. By leveraging the quantitative frameworks of the Tolman electronic and steric parameters, and by employing the robust experimental and computational methodologies outlined in this guide, researchers can move towards a more predictive and rational approach to catalyst design and optimization. The continued exploration of the nuanced electronic effects of ligands like this compound will undoubtedly pave the way for the development of next-generation catalysts with enhanced activity, selectivity, and stability, driving innovation in the pharmaceutical, fine chemical, and materials science sectors.

References

An In-depth Technical Guide to the Solubility of Triisopropylphosphine in Organic Solvents

Foreword: Navigating the Nuances of Triisopropylphosphine Solubility

This compound (P(i-Pr)₃) stands as a cornerstone ligand and reagent in modern synthetic chemistry, prized for its strong basicity and significant steric bulk. Its utility in catalysis, particularly in cross-coupling reactions, and as a potent reducing agent is well-documented. However, a comprehensive understanding of its solubility profile across a spectrum of organic solvents—a critical parameter for reaction optimization, purification, and overall experimental design—remains largely anecdotal in readily accessible literature. This guide aims to bridge that gap.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is crafted to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a qualitative overview based on established chemical principles and available data, and provide a rigorous, safety-oriented protocol for the experimental determination of its solubility. The causality behind each experimental choice is elucidated to empower the researcher with not just a procedure, but a framework for sound scientific practice.

The Molecular Basis of this compound's Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur"—like dissolves like—serves as our foundational guide. To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

This compound is characterized by a central phosphorus atom bonded to three sterically demanding isopropyl groups. This structure imparts several key features that govern its solubility:

-

Low Polarity: The molecule is predominantly nonpolar. The phosphorus atom possesses a lone pair of electrons, but the symmetrical arrangement of the bulky, nonpolar isopropyl groups results in a molecule with a low overall dipole moment.

-

Van der Waals Forces: The primary intermolecular forces at play for this compound are London dispersion forces, a type of van der Waals force. The extensive surface area of the three isopropyl groups allows for significant interaction with solvents that also exhibit strong dispersion forces.

-

Steric Hindrance: The large steric profile of the isopropyl groups influences how solvent molecules can pack around the this compound molecule, a factor that can affect solubility.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Qualitative Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its chemical properties and available information. As a liquid at room temperature, its miscibility with other liquids is a key consideration.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | This compound is well-documented to be soluble in alkanes.[1][2][3] Both solute and solvents are nonpolar and interact primarily through London dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene | Expected to be Miscible | Similar to aliphatic hydrocarbons, these solvents are nonpolar and will readily solvate this compound through dispersion forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Expected to be Miscible | These solvents have low to moderate polarity and are excellent at solvating nonpolar to moderately polar compounds. Their ability to act as Lewis bases should not significantly hinder miscibility. |

| Halogenated | Dichloromethane (DCM) | Expected to be Miscible | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Chloroform (CHCl₃) | Reacts Vigorously | Undiluted this compound is reported to react vigorously with chloroform.[4] This is a critical safety consideration, and these should not be mixed without appropriate precautions and dilution. | |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Expected to be Miscible to Soluble | While these solvents are polar, they are generally good solvents for a wide range of organic compounds. Complete miscibility may be less certain than with nonpolar solvents, but significant solubility is expected. |

| Polar Protic | Ethanol, Methanol | Expected to be Sparingly Soluble to Immiscible | The strong hydrogen bonding network of these protic solvents would be disrupted by the nonpolar this compound molecule, making favorable solvation less likely. |

| Water | Immiscible | As a nonpolar compound, this compound is not expected to be soluble in water. |

Experimental Protocol for Determining the Miscibility of this compound

The pyrophoric and air-sensitive nature of this compound necessitates a carefully designed experimental protocol that prioritizes safety while ensuring accurate results. This protocol is designed as a self-validating system, with clear endpoints and safety checks.

Core Directive: Safety First

WARNING: this compound is pyrophoric and can ignite spontaneously on contact with air.[5] It is also corrosive and toxic. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a certified fume hood or a glovebox.[1][6] Appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[1][5]

Materials and Equipment

-

This compound (stored in a Sure/Seal™ bottle or similar)

-

Anhydrous organic solvents (purged with inert gas)

-

Inert gas source (argon or nitrogen) with a manifold (Schlenk line)

-

Dry, oven-baked glassware (e.g., small vials or test tubes with septa)

-

Gas-tight syringes and needles

-

Magnetic stirrer and stir bars (optional, for observing miscibility at different rates of addition)

Step-by-Step Methodology

-

Preparation of the System:

-

Assemble the necessary dry glassware in a fume hood.

-

Purge the glassware with inert gas for at least 15-20 minutes to remove any residual air and moisture. This is a critical step to prevent accidental ignition.

-

Ensure the inert gas flow is gentle but positive throughout the experiment.

-

-

Solvent Addition:

-

Using a dry, gas-tight syringe, transfer a known volume (e.g., 1 mL) of the anhydrous organic solvent to the reaction vial.

-

The rationale for using anhydrous solvents is to prevent any reaction of this compound with water, which could affect the solubility measurement and pose a safety hazard.

-

-

This compound Addition and Observation:

-

Using a separate, dry, gas-tight syringe, carefully draw a small, known volume (e.g., 0.1 mL) of this compound from its storage container.

-

Slowly add the this compound dropwise to the solvent in the vial.

-

Observe the mixture after each addition.

-

Miscible: If the this compound dissolves completely, forming a single, clear, homogeneous phase, the two liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Soluble: If the this compound initially forms a separate phase that then partially dissolves with agitation, it is partially soluble.

-

-

Continue adding this compound in small increments until a significant volume has been added or immiscibility is observed.

-

-

Confirmation of Miscibility:

-

To confirm miscibility, continue adding this compound until it is the major component of the mixture. The formation of a single phase throughout the addition range confirms miscibility.

-

-

Decontamination and Waste Disposal:

-

All glassware and syringes that have come into contact with this compound must be decontaminated.

-

Rinse the equipment with a high-boiling point hydrocarbon solvent (e.g., toluene) to dilute any residual phosphine.

-

The rinsates, and any unused this compound, should be quenched by slow, careful addition to a solution of isopropanol, followed by methanol, and finally water, in a well-ventilated fume hood and with appropriate cooling.

-

Dispose of the quenched waste in accordance with institutional and local regulations.

-

Diagram: Experimental Workflow for Miscibility Determination

Caption: Workflow for the safe determination of this compound miscibility.

Predictive Framework for Solubility

The solubility of this compound can be predicted with reasonable accuracy by considering the polarity of the solvent. The following diagram illustrates this relationship.

Diagram: Solvent Polarity and Expected Solubility of this compound

References

- 1. research.uga.edu [research.uga.edu]

- 2. Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling of Triisopropylphosphine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Inherent Risk

Triisopropylphosphine (Pi-Pr₃) is a versatile and powerful tool in modern synthetic chemistry, valued for its steric bulk and strong electron-donating properties as a ligand in catalysis and organometallic chemistry.[1][2] However, its utility is matched by its significant and immediate hazards. This guide is predicated on a single, non-negotiable principle: the safe handling of this compound is not a matter of following a checklist but of cultivating a deep, mechanistic understanding of its reactivity and implementing a self-validating system of controls. This document serves as a technical resource to explain the causality behind essential safety protocols, empowering researchers to not only follow procedures but to anticipate, assess, and mitigate risks proactively.

Hazard Analysis: Understanding the Adversary

A thorough risk assessment begins with a complete understanding of the compound's properties and hazards. This compound is a pyrophoric liquid, meaning it will ignite spontaneously upon contact with air.[3] This is its most immediate and dangerous characteristic. Compounding this is its severe corrosivity and reactivity with water.

Physicochemical Properties

A foundational understanding of the physical properties of Pi-Pr₃ is essential for its safe manipulation.

| Property | Value | Source |

| Molecular Formula | C₉H₂₁P | [4] |

| Molar Mass | 160.24 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Density | 0.839 g/mL at 25 °C | [4] |

| Boiling Point | 81 °C at 22 mmHg | [4] |

| Solubility | Soluble in alkanes | [4] |

Hazard Identification & Classification

The Globally Harmonized System (GHS) and National Fire Protection Association (NFPA) 704 standard provide a concise summary of the risks.

| Classification System | Rating | Hazard Description | Source(s) |

| GHS Pictograms | 🔥 corrosive | Flammable/Pyrophoric: Catches fire spontaneously if exposed to air. | [3][6] |

| Corrosive: Causes severe skin burns and eye damage. | [6][7] | ||

| GHS Hazard Statements | H250 | Catches fire spontaneously if exposed to air. | [5][6] |

| H314 | Causes severe skin burns and eye damage. | [5][6] | |

| NFPA 704 Diamond | 💙 3 | Health (Blue): Short exposure could cause serious temporary or moderate residual injury. | [7] |

| ❤️ 4 | Flammability (Red): Will rapidly or completely vaporize at normal temperature and pressure, or is readily dispersed in air and will burn readily. Includes pyrophoric substances. | [7] | |

| 💛 0 | Instability (Yellow): Normally stable, even under fire exposure conditions, and is not reactive with water. Note: While the formal rating is 0, Pi-Pr₃ does react with water, and this rating should be interpreted with extreme caution in the context of its other hazards. | [7] |

The primary causality for these hazards lies in the lone pair of electrons on the phosphorus atom, which is highly susceptible to rapid and exothermic oxidation upon exposure to air.

Engineering Controls: Establishing a Safe Workspace

Engineering controls are the first and most critical line of defense, designed to isolate the researcher from the hazard. The choice of control is dictated by the scale and nature of the procedure.

Fume Hood vs. Glove Box

All manipulations involving this compound must be conducted within a certified chemical fume hood or, preferably, an inert atmosphere glove box.[8] The decision between these two is a critical risk assessment step.

-

Chemical Fume Hood: Acceptable only for transfers of very small quantities (<10 mL) using robust, air-free techniques (e.g., Schlenk line). The sash must be kept at the lowest possible position.[8] The workspace must be clear of all flammable and combustible materials, including paper towels.[9][10]

-

Inert Atmosphere Glove Box: The required control for handling larger quantities or for any procedure where the risk of atmospheric exposure is elevated. It provides the most reliable method for excluding air and moisture.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 90+% | Fisher Scientific [fishersci.ca]

- 3. Buy this compound | 6476-36-4 [smolecule.com]

- 4. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 9. cmu.edu [cmu.edu]

- 10. ors.od.nih.gov [ors.od.nih.gov]

Introduction: The Duality of Triisopropylphosphine

An In-depth Technical Guide to the Pyrophoric Nature of Triisopropylphosphine

This compound (PiPr3) is a tertiary organophosphine compound characterized by three bulky isopropyl groups attached to a central phosphorus atom.[1][2] This steric hindrance imparts unique electronic and steric properties, making it an invaluable ligand in organometallic chemistry and homogeneous catalysis.[2] Its strong basicity and large cone angle (160°) are critical for stabilizing reactive metal centers and promoting challenging chemical transformations.[2] However, the very reactivity that makes PiPr3 a powerful tool also renders it a significant laboratory hazard. This compound is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1][3][4] This guide provides a comprehensive technical overview of the pyrophoric nature of PiPr3, the underlying chemical mechanisms, and the rigorous protocols required for its safe handling, ensuring that its utility in research and development can be harnessed without compromising safety.

Part 1: The Chemistry of Pyrophoricity

The spontaneous ignition of this compound is a result of its rapid and highly exothermic oxidation in the presence of atmospheric oxygen.[5][6] Unlike many chemical reactions that require an external energy source to overcome an activation barrier, the reaction between PiPr3 and oxygen is sufficiently energetic to proceed spontaneously at room temperature.

Mechanism of Oxidation

The oxidation of tertiary phosphines like PiPr3 proceeds through a complex mechanism, often involving radical intermediates.[7][8] While the exact pathway can be influenced by conditions, a generally accepted sequence involves the following key stages:

-

Initiation: The phosphorus atom's lone pair of electrons interacts with an oxygen molecule (O2). This interaction can lead to the formation of radical species.

-

Propagation: These radicals propagate a chain reaction, rapidly converting the phosphine to its corresponding phosphine oxide. The reaction is self-sustaining as the heat generated accelerates the oxidation of surrounding molecules.

-

Termination: The final, stable product is this compound oxide (O=PiPr3), a white solid.[6]

The overall reaction is: 2 P(CH(CH3)2)3 + O2 → 2 O=P(CH(CH3)2)3 + Heat + Light

This process is so rapid and releases such a significant amount of energy that it results in immediate ignition. It is crucial to understand that even momentary exposure to air can be enough to initiate this process.[9]

Caption: Mechanism of this compound Pyrophoricity.

Part 2: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safely working with PiPr3. The primary hazards are explicitly stated in its Globally Harmonized System (GHS) classification.[3][4]

| Property | Data | Source(s) |

| Molecular Formula | C₉H₂₁P | [1][2][4] |

| Molecular Weight | 160.24 g/mol | [4][10] |

| Appearance | Colorless liquid | [2][11] |

| Density | 0.839 g/mL | [2][10] |

| Boiling Point | 81 °C @ 22 mmHg | [2][12] |

| GHS Hazard Statements | H250: Catches fire spontaneously if exposed to air.H314: Causes severe skin burns and eye damage. | [3][4][12] |

| UN Number | UN2845 | [13] |

| Hazard Class | 4.2 (Pyrophoric Liquid) | [12] |

| NFPA 704 Rating | Health: 3, Flammability: 4, Instability: 2 | [12] |

Key Risks to Mitigate:

-

Fire: The most immediate and severe risk is fire upon exposure to air.[9] This risk is compounded if flammable solvents are present.

-

Corrosivity: PiPr3 causes severe skin burns and eye damage upon contact.[3][4]

-

Toxicity: It is acutely toxic if inhaled, ingested, or absorbed through the skin.[1][14]

-

Reactivity: The compound can react violently with water and strong oxidizing agents.[1]

Part 3: Engineering Controls and Personal Protective Equipment (PPE)

Safe handling is only possible through a multi-layered system of controls, starting with the work environment itself.

Engineering Controls

-